![molecular formula C20H29FN4O B5671605 2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5671605.png)
2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide involves multiple steps and precise conditions. Derivatives of related compounds have been synthesized using various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating the complexity and the specificity required in the synthesis process (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds like 2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is often characterized using techniques like NMR, IR, and Mass spectra. These techniques confirm the structural integrity and the specific substitutions in the compound (Wise et al., 1987).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including transformations with various reagents and substrates. The nature of the substituents and the core structure play a critical role in determining the reaction pathways and the products formed (Al-Hourani et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are pivotal in understanding the compound's behavior in different environments. X-ray crystallography, for instance, has been used to determine the crystalline structure and conformation of similar compounds (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, define the potential applications of these compounds. Studies on related compounds have explored their interactions with enzymes and receptors, shedding light on their biological activities (Ahsan et al., 2012).
properties
IUPAC Name |
2-(dimethylamino)-N-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2-(2-fluorophenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O/c1-13(2)25-15(4)17(14(3)22-25)12-24(7)20(26)19(23(5)6)16-10-8-9-11-18(16)21/h8-11,13,19H,12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURXBOSWVIUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CN(C)C(=O)C(C2=CC=CC=C2F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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